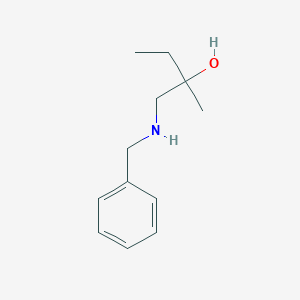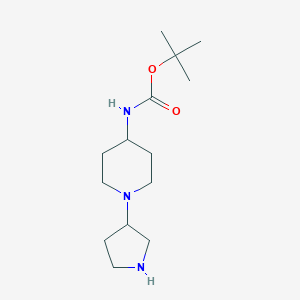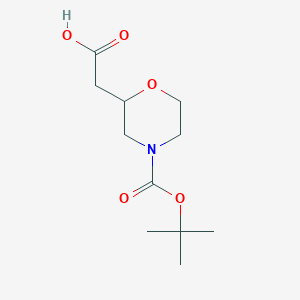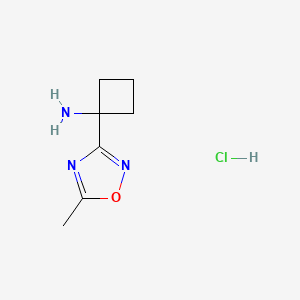
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H12ClN3O . It is a product intended for research use only.
Molecular Structure Analysis
The molecular structure of “1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride” consists of a cyclobutane ring attached to a 5-methyl-1,2,4-oxadiazol-3-yl group . The exact structure visualization is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride” are not fully detailed in the retrieved data. It is known to be a solid .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Research demonstrates the synthesis of compounds bearing an oxadiazole nucleus, such as 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine, for potential anticancer applications. One such compound showed significant growth inhibition activity in cancer cells (Rashid, Husain, & Mishra, 2012).
- A study explored the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to ring fission of the oxadiazole system and formation of novel compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).
Chemical Synthesis Methods
- A method for synthesizing various 3,5-disubstituted-1,2,4-oxadiazoles using copper-catalyzed cascade annulation was developed. This represents a straightforward protocol for preparing 1,2,4-oxadiazoles with good functional group tolerance (Guo et al., 2015).
- Another study utilized 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic sequences. This method proved stable under non-aqueous conditions and is flexible for different reactions (Moormann et al., 2004).
Medicinal Chemistry and Biological Applications
- Novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives showed significant antibacterial and antifungal activity, as well as anticancer activity against the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
- A series of novel 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives displayed promising antimicrobial and antioxidant activities (Saundane, Verma, & Katkar, 2013).
Mechanism of Action
1,2,4-oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
The mode of action of 1,2,4-oxadiazoles often involves interactions with biological targets through hydrogen bonding, as the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors .
The pharmacokinetics of 1,2,4-oxadiazoles can vary depending on the specific compound and its physicochemical properties. Factors such as solubility, permeability, and metabolic stability can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
The result of action and the specific biochemical pathways affected by 1,2,4-oxadiazoles can also vary widely depending on the specific compound and its target. For example, some 1,2,4-oxadiazoles have been found to have anticancer activity and can induce apoptosis in cancer cells .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of 1,2,4-oxadiazoles. For example, certain 1,2,4-oxadiazoles are stable and active under physiological conditions, making them suitable for use as therapeutic agents .
properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-6(10-11-5)7(8)3-2-4-7;/h2-4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZXCWFMKHBZIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)

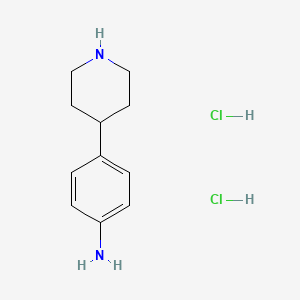
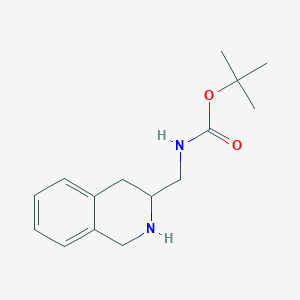
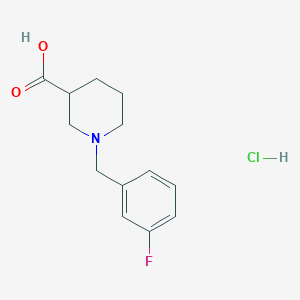



amine hydrochloride](/img/structure/B1372250.png)

